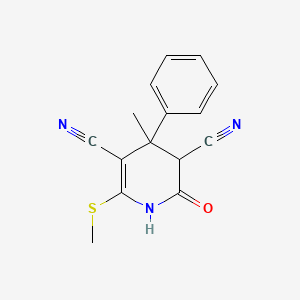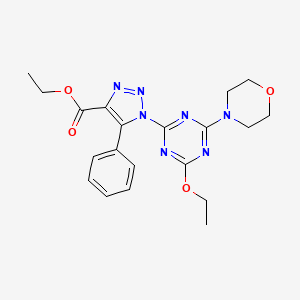![molecular formula C18H19N5O B6104472 6-methyl-N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}nicotinamide](/img/structure/B6104472.png)
6-methyl-N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methyl-N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}nicotinamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is also known as MPPE and has been synthesized using various methods.
Wirkmechanismus
The exact mechanism of action of MPPE is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways, including the NF-κB and MAPK pathways. MPPE has also been shown to inhibit the activity of certain enzymes, as mentioned earlier, which contributes to its anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects:
MPPE has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. MPPE has also been found to inhibit the proliferation and induce apoptosis in cancer cells. Additionally, MPPE has been shown to protect against neurotoxicity induced by beta-amyloid, making it a potential candidate for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using MPPE in lab experiments is its potential therapeutic applications. MPPE has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects, making it a promising candidate for drug development. However, one of the limitations of using MPPE in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
For research on MPPE include further investigation of its mechanism of action, potential use in combination with other drugs, and optimization of its synthesis method and solubility in water.
Synthesemethoden
The synthesis of MPPE has been reported in various research studies. One of the commonly used methods involves the reaction of 6-methyl-2-pyridinecarboxaldehyde, 5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxylic acid, and 2-chloro-N-(pyridin-2-yl)acetamide in the presence of triethylamine and dichloromethane. The resulting product is then purified using column chromatography to obtain MPPE.
Wissenschaftliche Forschungsanwendungen
MPPE has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects. MPPE has also been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 and 5-lipoxygenase, which are involved in the inflammatory response. Additionally, MPPE has been found to induce apoptosis in cancer cells, making it a promising candidate for cancer treatment.
Eigenschaften
IUPAC Name |
6-methyl-N-[1-(5-methyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O/c1-12-7-8-15(10-20-12)18(24)22-13(2)16-11-21-23(14(16)3)17-6-4-5-9-19-17/h4-11,13H,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMNYCKHNAQKOMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)NC(C)C2=C(N(N=C2)C3=CC=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(4-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6104394.png)


![3-[4-(4-chlorophenyl)-1H-imidazol-1-yl]propanoic acid hydrochloride](/img/structure/B6104434.png)
![5-{4-[(3,4-dichlorophenyl)amino]-1-phthalazinyl}-2-methylbenzenesulfonamide](/img/structure/B6104452.png)
![{3-benzyl-1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-fluorobenzyl]-3-piperidinyl}methanol](/img/structure/B6104460.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]benzamide](/img/structure/B6104466.png)

![N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide](/img/structure/B6104469.png)
![1-cyclopentyl-N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6104486.png)
![N-{5-[(2,5-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-ethoxyphenyl)urea](/img/structure/B6104494.png)
![N-[1-(3,4-dimethoxyphenyl)propyl]-4-(1-pyrrolidinylmethyl)benzamide](/img/structure/B6104499.png)
![1'-acetyl-3-[2-(2-methylphenyl)ethyl]-1,4'-bipiperidine](/img/structure/B6104507.png)
![N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-2-(1H-imidazol-2-yl)benzamide](/img/structure/B6104511.png)